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Compound of Interest

Compound Name: Tripitramine

Cat. No.: B121858 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of Tripitramine. It is intended

for researchers, scientists, and professionals in drug development who are interested in a

potent and selective M2 muscarinic acetylcholine receptor antagonist. This document includes

detailed experimental protocols and visual representations of key pathways and workflows to

facilitate a deeper understanding of this compound.

Chemical Structure and Identification
Tripitramine is a complex polymethylene tetraamine developed as a highly selective

antagonist for the M2 muscarinic acetylcholine receptor.[1] Its structure is characterized by

three tricyclic pyridobenzodiazepine moieties linked by a long, flexible amine-containing

hydrocarbon chain.[1][2] This unique structure is responsible for its high affinity and selectivity.

Table 1: Chemical Identifiers for Tripitramine
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Identifier Value

IUPAC Name

11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-

b][1][3]benzodiazepin-11-yl)ethyl]amino]hexyl-

methylamino]octyl-

methylamino]hexylamino]acetyl]-5H-pyrido[2,3-

b][1][3]benzodiazepin-6-one[1][2][4]

Molecular Formula C₆₄H₇₇N₁₃O₆[1][2][4]

SMILES

CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2

=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)

N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)C

CCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9

=C7N=CC=C9[1][2]

InChI

InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-

35-65-44-56(78)75-53-32-14-11-26-

47(53)62(81)69-50-29-23-36-66-59(50)75)39-

18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-

57(79)76-54-33-15-12-27-48(54)63(82)70-51-

30-24-37-67-60(51)76)46-58(80)77-55-34-16-

13-28-49(55)64(83)71-52-31-25-38-68-

61(52)77/h11-16,23-34,36-38,65H,3-10,17-

22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)

(H,71,83)[1][2]

InChIKey YUJOQEAGGUIMED-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of Tripitramine
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Property Value

Molecular Weight 1124.4 g/mol [1][4]

CAS Number 152429-64-6[1][2][4]

Hydrogen Bond Acceptors 13[5]

Hydrogen Bond Donors 4[5]

Rotatable Bonds 32[5]

Topological Polar Surface Area 225 Å²[5]

Pharmacological Properties
Tripitramine is a potent and selective competitive antagonist of the M2 muscarinic

acetylcholine receptor.[1][2] Its high affinity for the M2 subtype, particularly in cardiac tissue,

makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1]

[6][7] It was developed to be more potent and selective than the previously available M2

antagonist, methoctramine.[1][2][8]

Receptor Binding Affinity
The binding profile of Tripitramine has been extensively characterized using radioligand

binding assays against the five cloned human muscarinic receptor subtypes (Hm1-Hm5)

expressed in Chinese Hamster Ovary (CHO-K1) cells.[8] The inhibition constants (Ki)

demonstrate its high affinity and selectivity for the M2 receptor.

Table 3: Tripitramine Binding Affinity (Ki) at Human Muscarinic Receptors
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Receptor Subtype Ki (nM)
M2 Selectivity Ratio (Ki
[subtype] / Ki [M2])

M1 (Hm1) 1.58 5.9-fold[1][2]

M2 (Hm2) 0.27 1-fold (Reference)[1][2][8]

M3 (Hm3) 38.25 142-fold[1][2]

M4 (Hm4) 6.41 24-fold[1][2][8]

M5 (Hm5) 33.87 125-fold[1][2]

Data sourced from competition

binding assays using cloned

human muscarinic receptors.

[2][8]

Functional Antagonism
Functional assays in isolated tissue preparations confirm Tripitramine's potent and selective

M2 antagonism. The pA2 value, which represents the negative logarithm of the antagonist

concentration required to produce a two-fold rightward shift in an agonist's concentration-

response curve, is a key measure of its functional potency.

Table 4: Tripitramine Functional Antagonist Potency (pA2) in Isolated Tissues

Tissue Preparation Predominant Receptor pA2 Value

Guinea Pig Left Atrium M2 9.14 - 9.85[3][9]

Guinea Pig Ileum M3 6.34 - 6.81[9]

Guinea Pig Trachea M3 ~6.5[9]

pA2 values indicate

significantly higher potency at

M2 receptors compared to M3

receptors.[3][9]
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Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory Gαi/o proteins. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Tripitramine acts as a

competitive antagonist, binding to the M2 receptor without activating it and thereby preventing

acetylcholine from binding and initiating this signaling cascade.

Cell Membrane

M2 Receptor Gαi/βγActivates Adenylyl
Cyclase cAMPConvertsInhibits

Acetylcholine (ACh) Binds & Activates

Tripitramine Binds & Blocks

ATP

Cellular
Response

(e.g., ↓ Heart Rate)

Leads to

Click to download full resolution via product page

M2 receptor signaling and Tripitramine antagonism.

Experimental Methodologies
The pharmacological profile of Tripitramine was established through rigorous in vitro

experiments. The following sections detail the generalized protocols for the key assays used.

Competition Radioligand Binding Assay (for Ki
Determination)
This protocol outlines the steps to determine the inhibition constant (Ki) of Tripitramine at

cloned human muscarinic receptors expressed in a cell line, such as CHO-K1 cells.[8]

Objective: To measure the affinity of an unlabeled antagonist (Tripitramine) by its ability to

compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b121858?utm_src=pdf-body
https://www.benchchem.com/product/b121858?utm_src=pdf-body-img
https://www.benchchem.com/product/b121858?utm_src=pdf-body
https://www.benchchem.com/product/b121858?utm_src=pdf-body
https://www.benchchem.com/product/b121858?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7805774/
https://www.benchchem.com/product/b121858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the

human muscarinic receptor subtypes (Hm1-Hm5).[8]

Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]N-

methylscopolamine ([³H]NMS).[8][10]

Unlabeled Ligands: Tripitramine (test compound) and a non-selective antagonist like

atropine (for non-specific binding determination).

Buffers:

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

Wash Buffer: Ice-cold binding buffer.

Equipment: Homogenizer, centrifuge, 96-well plates, glass fiber filters, filtration apparatus

(cell harvester), and a liquid scintillation counter.[11]

Workflow Diagram:
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Preparation

Incubation

Separation & Counting

Data Analysis

1. Prepare cell membranes
expressing target receptor

4. Add cell membranes to all wells

2. Prepare serial dilutions of
Tripitramine (test compound)

3. Set up 96-well plates:
- Total Binding (Radioligand + Buffer)

- Non-specific (Radioligand + Atropine)
- Competition (Radioligand + Tripitramine)

5. Incubate at a set temperature
(e.g., 30°C for 60 min)

6. Rapidly filter contents
through glass fiber filters

7. Wash filters with
ice-cold buffer

8. Measure radioactivity
using a scintillation counter

9. Plot % inhibition vs. [Tripitramine]
to determine IC50

10. Calculate Ki using the
Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)

Click to download full resolution via product page

Workflow for a competition radioligand binding assay.
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Functional Antagonism Assay (for pA2 Determination)
This protocol describes the methodology for determining the functional potency (pA2) of

Tripitramine using an isolated tissue preparation, such as the guinea pig left atrium, which is

rich in M2 receptors.[3][9]

Objective: To quantify the potency of a competitive antagonist (Tripitramine) by measuring the

rightward shift it causes in the concentration-response curve of an agonist.

Materials:

Tissue: Isolated guinea pig left atrium.

Agonist: A stable muscarinic agonist, such as carbachol.

Antagonist: Tripitramine.

Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with

95% O₂ / 5% CO₂.

Equipment: Organ bath, isometric force transducer, polygraph or data acquisition system.[12]

Workflow Diagram:
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Setup

Experiment

Analysis

1. Mount isolated tissue
(e.g., guinea pig atrium)

in an organ bath

2. Allow tissue to equilibrate
under a resting tension

3. Generate a control cumulative
concentration-response curve (CRC)

to a muscarinic agonist

4. Wash out agonist and
allow tissue to recover

5. Incubate tissue with a fixed
concentration of Tripitramine

6. Repeat the agonist CRC
in the presence of Tripitramine

7. Repeat steps 4-6 with
different concentrations of Tripitramine

8. Calculate the Dose Ratio (DR)
for each antagonist concentration

9. Construct a Schild plot:
log(DR-1) vs. log[Tripitramine]

10. Determine pA2 value from the
x-intercept of the Schild regression

Click to download full resolution via product page

Workflow for pA2 determination via functional assay.
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Conclusion
Tripitramine is a powerful pharmacological tool distinguished by its exceptional potency and

selectivity for the M2 muscarinic receptor. Its well-defined chemical structure and extensively

characterized pharmacological profile make it an invaluable asset for research into the

cholinergic nervous system, particularly in studies focused on cardiac function and M2

receptor-mediated signaling pathways. The methodologies detailed in this guide provide a

framework for the continued investigation and application of this important compound in

pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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